N-(2,4-difluorophenyl)-6-(isopropylsulfanyl)nicotinamide
Description
N-(2,4-Difluorophenyl)-6-(isopropylsulfanyl)nicotinamide is a nicotinamide derivative featuring a 2,4-difluorophenyl group at the N-position and an isopropylsulfanyl substituent at the 6-position of the pyridine ring. The 2,4-difluorophenyl moiety is a common pharmacophore in bioactive molecules, contributing to enhanced metabolic stability and target binding affinity due to fluorine’s electronegativity and lipophilicity . This compound’s design aligns with scaffold-hopping strategies, leveraging structural motifs from natural products and clinical drugs like niclosamide and diflunisal .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-propan-2-ylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2OS/c1-9(2)21-14-6-3-10(8-18-14)15(20)19-13-5-4-11(16)7-12(13)17/h3-9H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJUYBQCDVHCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-6-(isopropylsulfanyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-6-(isopropylsulfanyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-6-(isopropylsulfanyl)nicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs.
- Sulfanyl vs. Thiol/Mercapto : The isopropylsulfanyl group in the target compound may confer greater stability than the thiol group in ’s analogs, which are prone to oxidation .
- Benzothiazole Hybrids () : Compounds like Example 2 integrate benzothiazole rings, likely targeting kinases or inflammatory pathways, whereas the isopropylsulfanyl group in the target compound may favor alternative targets .
Pharmacological Activity and Target Specificity
Fluorophenyl-Containing Derivatives
The 2,4-difluorophenyl group is critical for bioactivity in drugs like diflunisal (anti-inflammatory) and entrectinib (anticancer) . In nicotinamide derivatives, this moiety enhances binding to hydrophobic enzyme pockets, as seen in Example 2 (), which showed potent activity against cancer cell lines (MH+ = 396, indicative of favorable pharmacokinetics) .
Role of Sulfanyl vs. Other Substituents
The isopropylsulfanyl group distinguishes the target compound from:
- Mercapto derivatives () : These exhibit higher reactivity but lower metabolic stability .
- Trifluoromethyl/methoxy derivatives () : Electron-withdrawing groups like trifluoromethyl may enhance target affinity but reduce solubility .
Physicochemical Properties
- Lipophilicity: The 2,4-difluorophenyl and isopropylsulfanyl groups likely increase logP compared to mono-fluorophenyl analogs, improving blood-brain barrier penetration.
- Solubility : The sulfanyl group’s moderate polarity may balance solubility, contrasting with highly lipophilic trifluoromethyl derivatives () .
Biological Activity
N-(2,4-difluorophenyl)-6-(isopropylsulfanyl)nicotinamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic benefits.
Chemical Structure and Properties
- Chemical Formula : C12H12F2N2OS
- Molecular Weight : 286.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with nicotinamide pathways and its potential as an antifungal agent. The compound's structure suggests it may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
Antifungal Activity
Recent studies have highlighted the antifungal properties of related nicotinamide derivatives. For instance, a study evaluated various nicotinamide derivatives against Candida albicans and found that certain modifications in the chemical structure enhanced antifungal activity significantly. Although specific data on this compound is limited, the structural similarities suggest potential efficacy against fungal pathogens.
Table 1: Antifungal Activity of Nicotinamide Derivatives
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| Compound 16g | 0.25 | Candida albicans SC5314 |
| This compound | TBD | TBD |
Case Studies and Research Findings
- In Vitro Studies : In a recent study focusing on nicotinamide derivatives, compounds similar to this compound showed promising results in disrupting the cell wall of C. albicans, leading to cell death. The mechanism involved weakening the cell wall integrity, which is critical for fungal survival.
- Synergistic Effects : Research indicates that combining nicotinamide derivatives with other antifungal agents may enhance their efficacy. This synergy could lead to lower required doses and reduced toxicity.
- Clinical Implications : While direct clinical studies on this compound are sparse, the broader category of nicotinamides has been associated with various therapeutic effects, including anti-inflammatory properties and skin cancer prevention through UV protection mechanisms.
Safety and Toxicity
Preliminary assessments of related compounds suggest that many nicotinamide derivatives exhibit low toxicity profiles. Ongoing research is necessary to evaluate the safety and pharmacokinetics of this compound specifically.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
